Bienvenue dans la boutique en ligne BenchChem!

(5-Cyclopropylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

BTK inhibitor physicochemical properties structure–activity relationship

A structurally distinct BTK‑inhibitor scaffold for CNS‑penetrant design. The 5‑cyclopropylisoxazole‑azetidine‑thiazolyloxy core departs from clinical piperidine‑based chemotypes, offering an underexplored SAR vector. Use it for kinase‑selectivity fingerprinting, CYP‑stability head‑to‑head comparisons, or as a PROTAC® warhead after in‑house validation. Inquire for custom synthesis and batch‑specific bioanalytical data.

Molecular Formula C13H13N3O3S
Molecular Weight 291.33
CAS No. 1797559-65-9
Cat. No. B2364598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Cyclopropylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
CAS1797559-65-9
Molecular FormulaC13H13N3O3S
Molecular Weight291.33
Structural Identifiers
SMILESC1CC1C2=CC(=NO2)C(=O)N3CC(C3)OC4=NC=CS4
InChIInChI=1S/C13H13N3O3S/c17-12(10-5-11(19-15-10)8-1-2-8)16-6-9(7-16)18-13-14-3-4-20-13/h3-5,8-9H,1-2,6-7H2
InChIKeyOYZLNDPWHVSXNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (5-Cyclopropylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone (CAS 1797559-65-9): Chemical Identity and Basic Characterization


(5-Cyclopropylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone (CAS 1797559-65-9) is a synthetic small molecule comprising a 5-cyclopropylisoxazole-3-carbonyl group linked to a 3-(thiazol-2-yloxy)azetidine moiety [1]. The compound has a molecular formula of C₁₃H₁₃N₃O₃S and a molecular weight of 291.33 g/mol [1]. It is reported to function as an inhibitor of Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies and autoimmune disorders . However, publicly available quantitative bioactivity data for this specific compound in peer-reviewed literature or patents is extremely limited; the BTK inhibitory activity is inferred from its structural class rather than from direct head-to-head experimental comparisons .

Why Generic Substitution of (5-Cyclopropylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone with In-Class BTK Inhibitors Is Not Scientifically Justified


Compounds within the BTK inhibitor class exhibit substantial variations in selectivity profiles, binding modes (reversible vs. irreversible covalent), and off-target kinase engagement that cannot be predicted from core scaffold similarity alone [1]. The unique combination of a 5-cyclopropylisoxazole carbonyl and a thiazol-2-yloxy-azetidine linker in this compound is structurally distinct from clinical BTK inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib, which rely on different hinge-binding heterocycles and linker geometries [1]. Even minor modifications in the solvent-exposed region or linker can drastically alter kinase selectivity, cellular potency, and pharmacokinetic properties [2]. Consequently, assuming functional equivalence without direct comparative data for this specific chemical entity is scientifically unsound and may lead to incorrect experimental conclusions [2].

Quantitative Differentiation Evidence for (5-Cyclopropylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone Versus Closest Analogs


Structural Topology Divergence from Clinical BTK Inhibitors: A Quantitative Physicochemical Comparison

Compared with the clinical irreversible BTK inhibitor ibrutinib (CAS 936563-96-1), this compound exhibits a markedly different structural topology that quantifiably alters key physicochemical parameters relevant to biological profile [1]. The target compound has a molecular weight of 291.33 Da, which is substantially lower than ibrutinib (440.50 Da), and a topological polar surface area (TPSA) of approximately 85–90 Ų versus ibrutinib's ~99 Ų [1]. The replacement of ibrutinib's piperidine–pyrazolopyrimidine core with an azetidine–thiazolyloxy–isoxazole scaffold reduces the number of hydrogen bond acceptors from 7 to 6 and rotatable bonds from 6 to 5 [1]. These differences are consistent with class-level SAR observations that smaller, less flexible hinge-binding motifs can confer improved kinase selectivity windows [2].

BTK inhibitor physicochemical properties structure–activity relationship kinase selectivity

Kinase Selectivity Inference from Cyclopropylisoxazole-Containing Analog: RET vs. BTK Selectivity Window

A structurally related compound, 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide, has been characterized as a specific RET kinase inhibitor with an IC₅₀ of <100 nM against RET wild-type and V804M gatekeeper mutant, while showing minimal activity against a panel of other kinases [1]. Although this analog differs from the target compound by replacement of the thiazolyloxy-azetidine moiety with an amino-pyrazole carboxamide, the shared 5-cyclopropylisoxazole-3-carbonyl pharmacophore suggests that the scaffold can be tuned to achieve selectivity for distinct kinase targets [1]. Direct comparative BTK biochemical inhibition data for the target compound are not available in the public domain as of April 2026 [2]. This evidence gap represents a critical unknown for procurement decisions: the compound's BTK IC₅₀ and kinome-wide selectivity profile remain unverified experimentally in peer-reviewed literature [2].

kinase selectivity RET inhibitor BTK inhibitor cyclopropylisoxazole scaffold

Azetidine-Thiazolyloxy Linker: Physicochemical Differentiation from Piperidine and Pyrrolidine Analogs

The 3-(thiazol-2-yloxy)azetidine motif in the target compound represents a distinct linker class compared with the piperidine-based linkers found in FDA-approved BTK inhibitors [1]. Azetidine rings exhibit higher ring strain (~26.3 kcal/mol) than piperidine (~0 kcal/mol chair) and pyrrolidine (~5.8 kcal/mol), which can influence both conformational preorganization and metabolic vulnerability [1]. In a class-level analysis of matched molecular pairs, replacement of piperidine with azetidine in kinase inhibitor scaffolds reduced logD by approximately 0.5–0.8 log units and decreased microsomal intrinsic clearance by 30–50% in a subset of compounds [2]. For the target compound, the experimental logD and metabolic stability have not been reported; however, the structural features are consistent with class-level expectations of lower lipophilicity and potentially improved metabolic stability relative to piperidine-containing analogs [2].

azetidine thiazole linker design metabolic stability logD

Optimal Research Application Scenarios for (5-Cyclopropylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone Based on Available Evidence


Scaffold-Hopping and Kinase Selectivity Profiling in BTK Drug Discovery Programs

Given its structurally distinct 5-cyclopropylisoxazole-3-carbonyl–azetidine–thiazolyloxy architecture, this compound is best suited as a scaffold-hopping starting point in BTK inhibitor discovery programs that seek to explore non-piperidine linker topologies [1]. Researchers should employ broad kinome profiling (e.g., KINOMEscan or similar) to establish the compound's kinase selectivity fingerprint, as no public selectivity data exist [1]. The lower molecular weight and predicted lower logD relative to ibrutinib make it a candidate for CNS-penetrant BTK inhibitor design, provided that experimental BTK potency and permeability data are generated in-house [2].

Structure–Activity Relationship (SAR) Exploration of 5-Cyclopropylisoxazole Bioisosteres

The 5-cyclopropylisoxazole motif has demonstrated specific RET kinase inhibition in the literature [1], and the target compound's thiazolyloxy-azetidine substitution pattern offers an underexplored vector for SAR expansion. It is appropriate for systematic SAR studies comparing oxazole, thiazole, and other five-membered heterocycles at the azetidine 3-position, with the goal of mapping the structural determinants of kinase target engagement (BTK vs. RET vs. other kinases) [2].

Chemical Biology Probe Development for BTK Target Engagement Studies

The azetidine ring provides a functional handle for further derivatization (e.g., incorporation of a pendant amine or click-chemistry tag) for chemical biology applications [1]. If the compound's BTK inhibitory activity is confirmed experimentally, it could serve as a basis for developing affinity probes or PROTAC® degraders targeting BTK, leveraging the unique thiazolyloxy linkage for linker attachment [2]. However, this scenario is contingent upon successful in-house validation of BTK binding and cellular target engagement.

Comparative Metabolic Stability Screening of Azetidine- vs. Piperidine-Containing BTK Chemotypes

The target compound is well-suited for head-to-head metabolic stability comparisons with piperidine-based BTK inhibitor fragments in liver microsome or hepatocyte assays [1]. The predicted lower logD and distinct ring strain of the azetidine linker provide a rational hypothesis for differentiated clearance profiles; generating quantitative intrinsic clearance (CLint) and cytochrome P450 inhibition data for this compound would directly address a key evidence gap and support its differentiation from piperidine-containing analogs [2].

Quote Request

Request a Quote for (5-Cyclopropylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.